![molecular formula C19H21FN6O2 B2491774 1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898443-59-9](/img/structure/B2491774.png)
1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
Synthesis Analysis
The synthesis of related triazine derivatives involves the cyclodimerization of heterocyclic heterocumulenes, which are generated from partially cyclic 1,3-diaza-1,3-butadienes through cycloaddition reactions with phenyl isocyanate or phenyl isothiocyanate, followed by dissociation of the resulting cycloadducts (Abdel-Rahman, 1993). Another relevant synthesis pathway involves the reaction of 6-phenyl-1,3,5-triazine-2,4-dione with allyl bromide, demonstrating the flexibility in functionalizing the triazine ring to introduce various substituents (Qing-min et al., 2004).
Molecular Structure Analysis
Crystal structure analysis of similar triazine derivatives reveals significant details about their geometric configuration, demonstrating the impact of substituents on the overall molecular arrangement. For instance, the structure of 3,5-di(2-propenyl)-6-phenyl-1,3,5-triazine-2,4-dione was determined by X-ray single crystal diffraction, providing insights into the orthorhombic space group and crystallographic parameters, which are crucial for understanding the molecular interactions and stability (Qing-min et al., 2004).
Chemical Reactions and Properties
Triazine compounds are known for their reactivity towards various chemical agents, allowing for the synthesis of a wide range of derivatives with potential biological activities. For example, the reaction of triazine derivatives with alkylating agents or oxidizing agents can lead to the formation of novel compounds with distinct chemical properties (Al-Romaizan, Abeer N. et al., 2014).
Scientific Research Applications
Synthesis and Biological Activity
- Novel heterocycles related to the mentioned compound have been synthesized, demonstrating antitumor activity and a potential for vascular relaxing effects. Such compounds offer insights into the development of new therapeutic agents with specific biological activities (Ueda et al., 1987).
- Research into the synthesis of imidazo[1,2-a]-s-triazine nucleosides, which share a structural motif with the compound , has revealed moderate antiviral activity against specific viruses. This highlights the potential of these compounds in antiviral drug development (Kim et al., 1978).
Pharmacological Evaluation
- A study focused on 8-aminoalkyl derivatives of purine-2,6-dione, structurally similar to the compound, identified several ligands displaying anxiolytic and antidepressant properties. This suggests a promising avenue for designing new psychotropic drugs (Chłoń-Rzepa et al., 2013).
- Compounds with a fluorine/phosphorus-substituted moiety demonstrated molluscicidal activity against snails responsible for Bilharziasis diseases, indicating a potential application in combating parasitic infections (Al-Romaizan et al., 2014).
Material Science Applications
- The structural and packing analysis of triazine derivatives, including those with fluorophenyl groups, has contributed to the development of materials for octupolar nonlinear optics, demonstrating the compound's relevance in advanced material sciences (Boese et al., 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2/c1-4-5-10-26-18-21-16-15(17(27)24(3)19(28)23(16)2)25(18)11-14(22-26)12-6-8-13(20)9-7-12/h6-9H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLHBRDWQOSJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
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